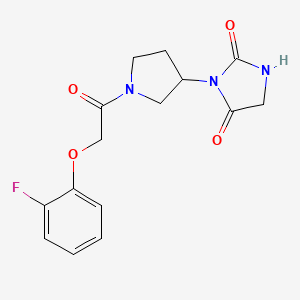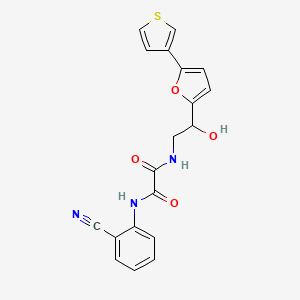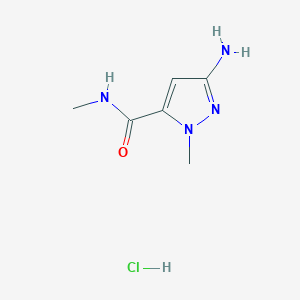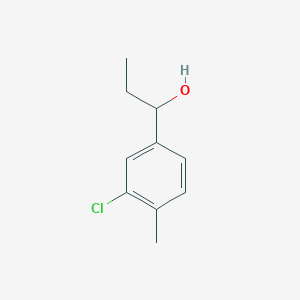
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the functionalization of existing thiazole rings. For instance, the synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a thiosemicarbazide in the presence of a nickel nitrate catalyst . Similarly, novel thiazole derivatives of N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine were synthesized using dichloromethane and triethylamine, indicating the versatility of thiazole chemistry .
Molecular Structure Analysis
Thiazole derivatives exhibit a range of molecular geometries and crystal structures. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was characterized by single-crystal X-ray diffraction, revealing an orthorhombic space group and eight asymmetric molecules per unit cell . The molecular structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine was solved by single-crystal X-ray diffraction, crystallizing in the triclinic system . These studies highlight the structural diversity of thiazole compounds.
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including ring opening and nucleophilic substitution. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides . The reactivity of thiazole derivatives can be exploited to synthesize a wide range of heterocyclic compounds with potential applications in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The compound 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole crystallizes with two molecules in the asymmetric unit, and the crystal structure is stabilized by intermolecular hydrogen bonds . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be calculated using density functional theory (DFT) methods, as demonstrated for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole . These properties are crucial for understanding the behavior of thiazole derivatives in various environments and for designing new compounds with desired characteristics.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds similar to N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine have been synthesized and characterized through various analytical techniques. For instance, Nadaf et al. (2019) synthesized derivatives through a three-step pathway and characterized them using NMR, FT-IR, and mass spectral analysis, alongside single-crystal X-ray diffraction studies. This research underlines the importance of such compounds in understanding molecular structures and interactions through Hirshfeld surface analysis (Nadaf et al., 2019).
Corrosion Inhibition
Thiazole derivatives have been investigated for their corrosion inhibition properties. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation to evaluate thiazole derivatives as corrosion inhibitors for iron, demonstrating the potential of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Dye Synthesis
Compounds with nitro-substituted thiazole units have been used in the synthesis of azo disperse dyes, highlighting the role of these molecules in developing materials with specific color properties (Hallas & Towns, 1997). Such research points to the application of thiazole derivatives in the textile industry (Hallas & Towns, 1997).
Antimicrobial Agents
Research into tetrahydro-2H-1,3,5-thiadiazine-2-thione derivatives showcases the exploration of thiazole-based compounds for potential antimicrobial applications (El-Shorbagi, 2000). This demonstrates the pharmaceutical relevance of these compounds in developing new antimicrobial drugs (El-Shorbagi, 2000).
Antiviral Activity
Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showing some of these compounds possess anti-tobacco mosaic virus activity. This underscores the potential of thiazole derivatives in virology and as part of antiviral research (Chen et al., 2010).
Drug Delivery Systems
A novel system for drug transport involving gold nanoparticles stabilized with β-cyclodextrin and 2-amino-4-(4-chlorophenyl)thiazole complex has been developed, indicating the role of thiazole derivatives in enhancing drug solubility and stability (Asela et al., 2017). Such systems could revolutionize the delivery of therapeutic agents, showcasing the intersection of nanotechnology and pharmaceutical sciences (Asela et al., 2017).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBINZUCRRSMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)


![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2541037.png)

![N'-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]carbonyl}-4-methylbenzenesulfonohydrazide](/img/structure/B2541040.png)

![1,3,5-trimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541042.png)

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)